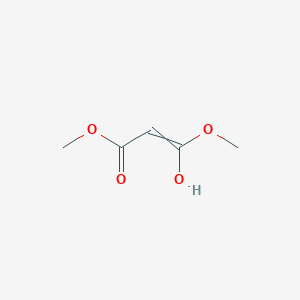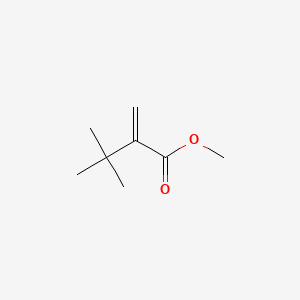
2-Methylene-3,3-dimethylbutanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-3,3-dimethylbutanoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methylene-3,3-dimethylbutanoic acid. This compound is known for its unique structure, which includes a methylene group attached to a dimethyl-substituted butanoic acid ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3,3-dimethylbutanoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-methylene-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylene-3,3-dimethylbutanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylene-3,3-dimethylbutanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylene-3,3-dimethylbutanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3,3-dimethyl-, methyl ester: Similar structure but lacks the methylene group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Similar structure with different substitution pattern.
2-Butenoic acid, 3-methyl-, methyl ester: Contains a double bond in the butanoic acid chain.
Uniqueness
2-Methylene-3,3-dimethylbutanoic acid methyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
79593-50-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10-5)8(2,3)4/h1H2,2-5H3 |
InChI Key |
DKSFGNGSHIVGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


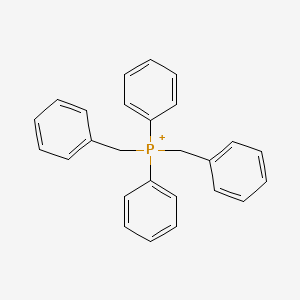
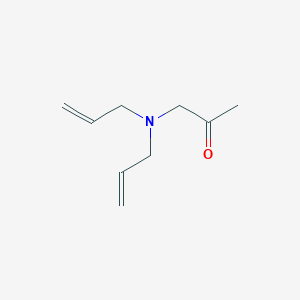
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
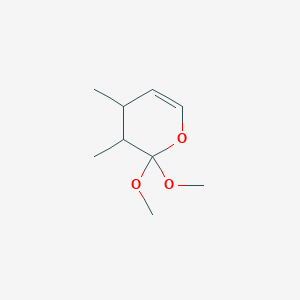
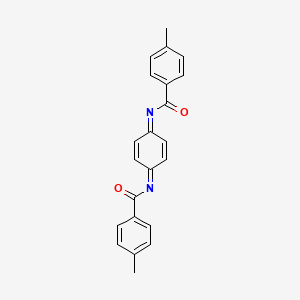
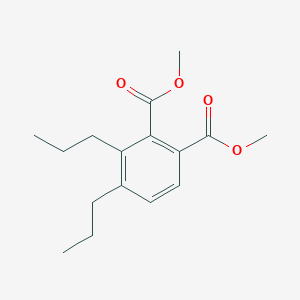

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)

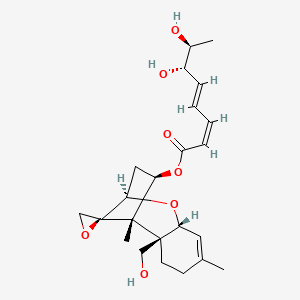
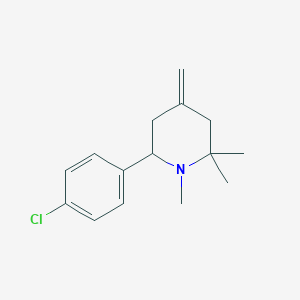
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

